4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate

Description

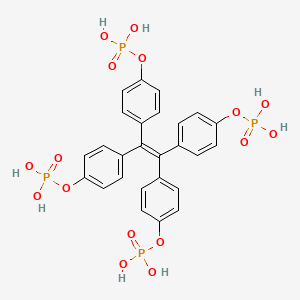

This compound features a central vinyl group flanked by three 4-(phosphonooxy)phenyl substituents and a fourth phenyl group bearing a dihydrogen phosphate moiety. Its structure combines aromaticity, conjugation, and multiple phosphate groups, enabling unique physicochemical properties. Potential applications include:

- Aggregation-induced emission (AIE) materials: The tetraphenylethylene (TPE)-like core suggests AIE activity, where restricted intramolecular motion in aggregated states enhances luminescence .

- Surfactants: The phosphonooxy groups may impart amphiphilicity, useful in micelle formation .

- Flame retardants: Phosphate esters are known for flame-retardant properties due to char-forming and free radical scavenging capabilities .

Properties

IUPAC Name |

[4-[1,2,2-tris(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O16P4/c27-43(28,29)39-21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40-44(30,31)32)26(19-5-13-23(14-6-19)41-45(33,34)35)20-7-15-24(16-8-20)42-46(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHRFTLMQNEAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O16P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate typically involves multi-step organic reactions. One common method starts with the preparation of the tris(4-hydroxyphenyl)vinyl intermediate, which is then phosphorylated using phosphoric acid derivatives under controlled conditions. The reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification methods such as crystallization and chromatography is essential to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different phosphonate derivatives.

Reduction: Reduction reactions can modify the vinyl group, potentially leading to different structural isomers.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce functional groups like nitro or halogen atoms to the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and phosphorylation processes. Its multiple phosphonooxy groups make it a valuable tool for investigating biochemical pathways involving phosphate transfer.

Medicine

In medicine, derivatives of this compound may be explored for their potential as therapeutic agents. The ability to modify its structure through various chemical reactions allows for the design of molecules with specific biological activities.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as flame retardants and plasticizers. Its stability and reactivity make it suitable for incorporation into polymers and other materials.

Mechanism of Action

The mechanism by which 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonooxy groups can mimic phosphate groups in biological systems, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the compound and structurally/functionally related molecules:

Key Research Findings

- AIE-active compounds are critical in bioimaging and organic light-emitting diodes (OLEDs) due to enhanced emission in aggregated states .

- Thermal Stability : The aromatic and phosphate-rich structure likely confers higher thermal stability compared to triphenyl phosphate, making it suitable for high-temperature applications .

- Solubility : Unlike trisodium resveratrol triphosphate, which is water-soluble due to ionic groups, this compound’s hydrophobic aromatic core limits solubility in polar solvents, favoring use in organic matrices .

Mechanistic Insights

- Flame Retardancy: Phosphate esters decompose to form phosphoric acid, which catalyzes char formation. The multiple phosphonooxy groups in this compound may enhance this mechanism compared to diphenyl phosphate .

- Surfactant Behavior: The compound’s amphiphilicity (from polar phosphate and nonpolar aromatic groups) could stabilize emulsions, though its lower water solubility may limit utility compared to ionic surfactants .

Biological Activity

4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate (CAS No. 1955472-35-1) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple phosphonooxy groups attached to a phenyl vinyl backbone. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a central vinyl group flanked by three phosphonooxy-substituted phenyl groups, contributing to its reactivity and potential biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds with phosphonic acid functionalities often exhibit antioxidant properties. The presence of multiple hydroxyl groups in the phosphonooxy moieties may enhance radical scavenging activity. Research has shown that similar phosphonic acid derivatives can effectively neutralize free radicals, suggesting that this compound may also possess significant antioxidant capabilities .

Enzyme Inhibition

Phosphonic acids are known to interact with various enzymes, particularly those involved in metabolic pathways. Preliminary investigations into the enzyme inhibition profile of this compound have shown potential inhibitory effects on serine proteases and phosphatases. These interactions could lead to therapeutic applications in treating diseases associated with dysregulated enzyme activity .

Anticancer Activity

The anticancer potential of phosphonic acid derivatives has been a focus of research. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The structural similarity of this compound to these compounds suggests it may also exhibit similar anticancer properties .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Radical scavenging | |

| Enzyme Inhibition | Inhibition of serine proteases and phosphatases | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antioxidant Evaluation

A study conducted on various phosphonic acid derivatives highlighted the antioxidant activity of compounds similar to this compound. Using DPPH radical scavenging assays, the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers evaluated the effects of this compound on specific serine proteases involved in inflammatory responses. The results indicated a dose-dependent inhibition, suggesting potential applications in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.